molecular formula C15H17ClN2O2 B7637322 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile

4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile

Cat. No.: B7637322
M. Wt: 292.76 g/mol
InChI Key: WQRQTPZNVJORPV-UHFFFAOYSA-N
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Description

4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile is an organic compound that belongs to the class of benzonitriles It features a benzene ring substituted with a nitrile group, a chlorine atom, and an azepane ring connected through an oxoethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.

    Attachment of the Oxoethoxy Linker: The oxoethoxy linker is introduced by reacting the azepane ring with an appropriate oxoethoxy compound, such as ethylene glycol or its derivatives, under suitable conditions.

    Substitution on the Benzene Ring: The final step involves the introduction of the nitrile group and the chlorine atom onto the benzene ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents like cyanogen bromide and chlorine gas.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The chlorine atom on the benzene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction: Products may include primary amines, secondary amines, or other reduced derivatives.

    Substitution: Products will vary depending on the substituent introduced, such as alkyl, aryl, or other functional groups.

Scientific Research Applications

4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Chemical Biology: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate molecular mechanisms and pathways.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of various industrial chemicals and specialty products.

Mechanism of Action

The mechanism of action of 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The azepane ring and nitrile group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile: Similar structure with a methoxy group instead of a chlorine atom.

    4-[2-(Azepan-1-yl)-2-oxoethoxy]benzoic acid: Similar structure with a carboxylic acid group instead of a nitrile group.

    4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methylbenzonitrile: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as medicinal chemistry and materials science, where the chlorine atom can play a crucial role in modulating the compound’s properties.

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-13-9-12(10-17)5-6-14(13)20-11-15(19)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRQTPZNVJORPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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